![molecular formula C16H18ClN3O B2635397 (4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034287-90-4](/img/structure/B2635397.png)
(4-chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains a piperidine ring and a pyrazole ring, both of which are common structures in medicinal chemistry . The molecule also contains a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrazolone ring with a phenyl group . In one method, the OH group of the pyrazolone ring reacts with a fluorine atom of an adjacent phenyl group, leading to an intermolecular cyclization . This forms a tricyclic side product, which can be characterized via GC-MS analysis, 1H, and 13C NMR spectroscopy .Scientific Research Applications
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Potency : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives similar to the queried compound, demonstrating good to excellent antimicrobial activity. Furthermore, some synthesized compounds exhibited higher anticancer activity compared to the reference drug doxorubicin. These findings suggest the potential of such compounds in developing new antimicrobial and anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Structural Analysis
- Molecular Docking Studies : Katariya, Vennapu, and Shah (2021) incorporated similar structures in their research to discover new compounds with significant anticancer and antimicrobial activities. Molecular docking studies suggest these compounds could help overcome microbial resistance to drugs, indicating their potential in drug development processes (Katariya, Vennapu, & Shah, 2021).
Structure-Activity Relationships (SAR) and Synthesis Methods
- SAR and Synthesis Techniques : The research by Revathi et al. (2015) provides insights into the crystal structure and synthesis methods of related compounds. Understanding the structural intricacies aids in the design of more effective pharmacological agents with potential applications in treating various diseases (Revathi et al., 2015).
Insecticidal Activities
- Insecticidal Properties : Ding et al. (2019) explored the synthesis of novel piperidine thiazole compounds, revealing certain insecticidal activities against armyworms. This indicates the broader applicability of such compounds beyond antimicrobial and anticancer uses, potentially leading to new agricultural chemical agents (Ding et al., 2019).
properties
IUPAC Name |
(4-chlorophenyl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-19-10-8-15(18-19)13-3-2-9-20(11-13)16(21)12-4-6-14(17)7-5-12/h4-8,10,13H,2-3,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCQMFQYQKOUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.